3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a 4-chlorobenzyl group at position 3 and a phenyl group at position 7 (Figure 1). The chloro-substituted benzyl group may enhance lipophilicity and influence receptor binding, while the phenyl group at position 7 contributes to π-π stacking interactions.
Properties
Molecular Formula |
C19H13ClN2OS |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-6-13(7-9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
InChI Key |
CXOTUFXFHIQLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups at specific positions on the molecule .
Scientific Research Applications
The primary focus of research on 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been its anticancer properties . Studies have demonstrated its effectiveness against various human cancer cell lines:
| Cancer Cell Line | Type | Response |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Significant growth inhibition |
| HeLa | Cervical Carcinoma | Notable cytotoxic effects |
| HCT-116 | Colonic Carcinoma | Reduced proliferation |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization of Thieno and Pyrimidine Derivatives : This method often utilizes controlled conditions to facilitate the formation of the desired thienopyrimidine structure.
- Optimization for Industrial Production : Industrial methods may employ continuous flow reactors and adhere to green chemistry principles to maximize yield and minimize environmental impact.
Therapeutic Potential Beyond Cancer
In addition to its anticancer applications, research indicates that this compound may have broader therapeutic potential:
- Inhibition of Diacylglycerol Acyltransferase 1 : This enzyme plays a crucial role in lipid metabolism and may contribute to the compound's antitumor effects.
- Potential Applications in Other Diseases : The ability of this compound to interact with various molecular targets suggests it could be explored for use in treating other conditions beyond cancer.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 7, as well as on aromatic rings. These modifications impact physicochemical properties, synthetic routes, and bioactivity.
Table 1: Structural Analogs of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Physicochemical Properties
- Melting Points : Derivatives with hydroxyl groups (e.g., 3b, m.p. 303–304°C) have higher melting points than methylated analogs (3a, m.p. 148–150°C), indicating stronger intermolecular forces .
Biological Activity
3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This compound is characterized by a thienopyrimidine core, which is known for its diverse biological effects, including anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H14ClN2OS, with a molecular weight of approximately 352.8 g/mol. The structural features include:
- A thieno ring fused with a pyrimidine structure.
- A chlorobenzyl substituent at the 3-position.
- A phenyl group at the 7-position.
These structural attributes contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor properties. It has been evaluated against various human cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Cervical carcinoma (HeLa)
- Colonic carcinoma (HCT-116)
The compound's mechanism of action likely involves the inhibition of specific enzymes by binding to their active sites, disrupting critical biological pathways necessary for cancer cell proliferation .
The compound has shown potential as an inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in lipid metabolism. Inhibition of this enzyme may contribute to its antitumor effects by affecting cellular energy metabolism and signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7, HeLa, and HCT-116 cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents .
- Enzyme Inhibition : The compound's ability to inhibit DGAT1 was quantified in a series of assays, demonstrating a dose-dependent relationship with enzyme activity reduction. This inhibition was linked to decreased lipid accumulation in treated cancer cells .
- Comparative Studies : Comparative analysis with other thienopyrimidine derivatives indicated that this compound exhibited superior cytotoxicity against the tested cancer cell lines, suggesting that the chlorobenzyl and phenyl substitutions enhance its biological activity .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of DGAT1 |
| HeLa | 15.0 | Enzyme binding leading to apoptosis |
| HCT-116 | 10.0 | Disruption of lipid metabolism |
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions involving thiophene and pyrimidine derivatives under controlled conditions . Industrial production methods are being optimized for higher yields and purity while adhering to green chemistry principles .
Q & A
What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
Optimizing synthesis requires precise control of reaction parameters. For example, Fe(acac)₃-catalyzed reactions (as seen in β-lactam derivatives) can reduce side reactions, while solvent choice (e.g., polar aprotic solvents) enhances intermediate stability. Multi-step purifications, such as column chromatography or recrystallization, are critical to isolate the target compound from by-products like unreacted 4-chlorobenzyl precursors. Monitoring reaction progress via TLC or HPLC ensures stepwise efficiency .
Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
A combination of ¹H/¹³C NMR (to verify substitution patterns and aromatic protons), IR spectroscopy (for functional group validation, e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry (for molecular ion confirmation) is essential. Single-crystal X-ray diffraction provides definitive proof of 3D conformation, particularly for distinguishing isomeric forms and validating the thieno[3,2-d]pyrimidine core. For example, disorder in crystallographic residues can be resolved using refinement software like SHELXL .
How can researchers design experiments to evaluate the compound's biological activity against microbial targets?
Begin with in vitro antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) using standardized broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293). Structural analogs with 4-fluorobenzyl or pyridinylmethyl substitutions show enhanced activity, suggesting SAR studies to optimize substituents .
What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or structural impurities. Validate purity via HPLC (>95%) and replicate assays under controlled conditions. Compare results with structurally similar compounds (e.g., 3-(3-chlorophenyl) derivatives) to isolate substituent-specific effects. Meta-analyses of published data, accounting for variables like cell line sensitivity, are critical .
How can computational approaches predict binding interactions with biological targets?
Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like DHFR or kinase domains. MD simulations (GROMACS) assess binding stability over time. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. For example, docking studies of N-(3-(4-chlorophenoxy)benzyl) derivatives revealed hydrogen bonding with ATP-binding pockets .
What strategies are effective for synthesizing derivatives with modified biological properties?
Systematic substitution at the 3-(4-chlorobenzyl) or 7-phenyl positions is key. Electrophilic aromatic substitution (e.g., nitration) or nucleophilic displacement (e.g., replacing chlorine with amines) can enhance solubility or target affinity. Schiff base formation at amino groups (e.g., with aromatic aldehydes) has yielded anti-inflammatory derivatives .
How should stability studies be conducted under varying physiological conditions?
Perform stress testing in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. Assess photostability under UV light and thermal stability via TGA/DSC. Oxidative stability can be tested using H₂O₂. Structural analogs with trifluoromethyl groups showed improved stability due to electron-withdrawing effects .
What experimental approaches elucidate the compound's mechanism of action in signaling pathways?
Combine kinase inhibition assays (e.g., EGFR or MAPK) with gene expression profiling (RNA-seq) in treated cells. Use siRNA knockdown to confirm target relevance. For example, thieno[3,2-d]pyrimidin-4-one derivatives inhibit PI3K/Akt, validated via Western blotting of phosphorylated proteins .
How can crystallographic disorder in the compound's structure be addressed?
Refine disordered regions using restraints in software like Olex2 or SHELX. Complementary techniques (e.g., powder XRD or solid-state NMR) resolve ambiguities. For instance, a 4-chlorophenyl-substituted analog showed 0.005 Å mean C–C bond deviation after refinement .
What systematic approaches analyze structure-activity relationships (SAR) for antimicrobial activity?
Synthesize derivatives with halogen (Br, F), alkyl (methyl, isopropyl), or electron-donating (methoxy) substituents. Test against Gram-positive/-negative panels and correlate logP values with activity. Triazolo[4,5-d]pyrimidinones with isopropyl groups showed 4-fold higher potency than parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
